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molecular formula C9H9NO2 B093574 1-Phenyl-1,2-propanedione-2-oxime CAS No. 119-51-7

1-Phenyl-1,2-propanedione-2-oxime

Cat. No. B093574
M. Wt: 163.17 g/mol
InChI Key: YPINLRNGSGGJJT-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07470713B2

Procedure details

Propiophenone (0.100 g, 0.746 mmol) was reacted as described for the synthesis of 1-phenyl-butane-1,2-dione 2-oxime and gave the title material (0.103 g, 84%). HPLC 98.7% (220 nm), LCMS (+ESI, M+H+) m/z 279; 1H NMR (400 MHz, methanol-d4) δ (ppm): 2.09 (3H, s), 7.42 (2H, m), 7.55 (1H, m), 7.89 (2H, d, J=7.1 Hz).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1)(=O)CC.[C:11]1([C:17](=[O:23])[C:18](=[N:21][OH:22])[CH2:19]C)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:11]1([C:17](=[O:23])[C:18](=[N:21][OH:22])[CH3:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(CC)=NO)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.103 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07470713B2

Procedure details

Propiophenone (0.100 g, 0.746 mmol) was reacted as described for the synthesis of 1-phenyl-butane-1,2-dione 2-oxime and gave the title material (0.103 g, 84%). HPLC 98.7% (220 nm), LCMS (+ESI, M+H+) m/z 279; 1H NMR (400 MHz, methanol-d4) δ (ppm): 2.09 (3H, s), 7.42 (2H, m), 7.55 (1H, m), 7.89 (2H, d, J=7.1 Hz).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1)(=O)CC.[C:11]1([C:17](=[O:23])[C:18](=[N:21][OH:22])[CH2:19]C)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:11]1([C:17](=[O:23])[C:18](=[N:21][OH:22])[CH3:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(CC)=NO)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.103 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07470713B2

Procedure details

Propiophenone (0.100 g, 0.746 mmol) was reacted as described for the synthesis of 1-phenyl-butane-1,2-dione 2-oxime and gave the title material (0.103 g, 84%). HPLC 98.7% (220 nm), LCMS (+ESI, M+H+) m/z 279; 1H NMR (400 MHz, methanol-d4) δ (ppm): 2.09 (3H, s), 7.42 (2H, m), 7.55 (1H, m), 7.89 (2H, d, J=7.1 Hz).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1)(=O)CC.[C:11]1([C:17](=[O:23])[C:18](=[N:21][OH:22])[CH2:19]C)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:11]1([C:17](=[O:23])[C:18](=[N:21][OH:22])[CH3:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(CC)=NO)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.103 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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